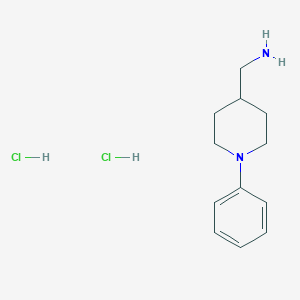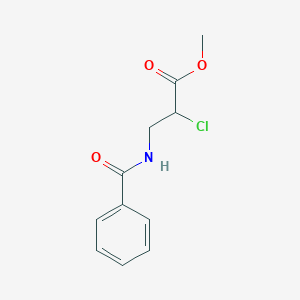
Methyl 2-chloro-3-(phenylformamido)propanoate
Descripción general
Descripción
Methyl 2-chloro-3-(phenylformamido)propanoate, also known as MCPP, is an organic compound belonging to the family of chloroformates. Its IUPAC name is methyl 3-benzamido-2-chloropropanoate . The CAS Number is 1702112-18-2 .
Molecular Structure Analysis
The molecular formula of Methyl 2-chloro-3-(phenylformamido)propanoate is C11H12ClNO3. The molecule contains a total of 28 bonds. There are 16 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), and 1 secondary amide (aromatic) .Aplicaciones Científicas De Investigación
Crystal Structures and Phase Transformations The study by Omondi et al. (2005) explored the crystal structures and phase transformations of 2,6-disubstituted-N-phenylformamides, including compounds similar to Methyl 2-chloro-3-(phenylformamido)propanoate. They found that phase transformations occurred only with chlorine substituents and highlighted the influence of chloro-methyl exchange and hydrogen bonding on the structural properties of these compounds (Omondi et al., 2005).
Synthesis of N‐(11C) Methyl, N‐(methyl‐1 propyl), (chloro‐2 phenyl)‐1 Isoquinoleine Carboxamide‐3 (PK 11195) Camsonne et al. (1984) synthesized N-(11c) methyl, N-(methyl-1 propyl), (chloro-2 phenyl)-1 isoquinoleine carboxamide-3 (PK 11195), which is structurally related to Methyl 2-chloro-3-(phenylformamido)propanoate. This compound was used for positron emission tomography of peripheral benzodiazepine receptors (Camsonne et al., 1984).
Synthesis and Structural Studies of Uracil Derivatives Yao et al. (2013) conducted research on uracil derivatives structurally similar to Methyl 2-chloro-3-(phenylformamido)propanoate. They synthesized compounds and analyzed them using X-ray diffraction, revealing insights into their molecular structure and interaction with DNA (Yao et al., 2013).
Inhibitors of NF-kappaB and AP-1 Gene Expression Palanki et al. (2000) explored the structure-activity relationship of N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide (1), an inhibitor of transcription mediated by NF-kappaB and AP-1 transcription factors. Their study is relevant due to the structural similarity and potential applications in gene expression modulation (Palanki et al., 2000).
Applications in Asymmetric Synthesis Basavaiah et al. (2001) described the asymmetric synthesis of (−)-methyl 3-aryl-2-methylene-3-(prop-2-yn-1-yloxy)propanoates using compounds structurally similar to Methyl 2-chloro-3-(phenylformamido)propanoate. This study highlights its potential applications in stereoselective chemical synthesis (Basavaiah et al., 2001).
Gas Chromatography-Mass Spectrometry Analysis Lee et al. (2007) developed a method using gas chromatography-mass spectrometry for identifying chloro-propanols in soy sauce, demonstrating the analytical applications of chemicals related to Methyl 2-chloro-3-(phenylformamido)propanoate in food safety and analysis (Lee et al., 2007).
Safety And Hazards
Propiedades
IUPAC Name |
methyl 3-benzamido-2-chloropropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-16-11(15)9(12)7-13-10(14)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKXGCLWAMOEOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CNC(=O)C1=CC=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-3-(phenylformamido)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2-aminoethyl)(methyl)amino]-N,2-dimethylpropanamide dihydrochloride](/img/structure/B1383404.png)
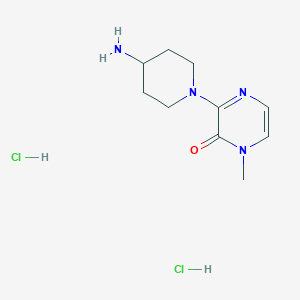
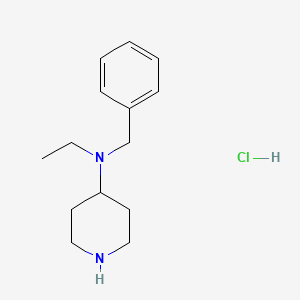
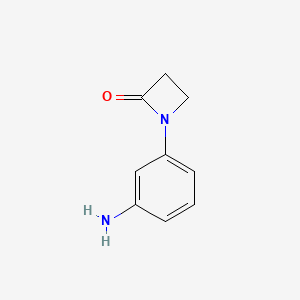
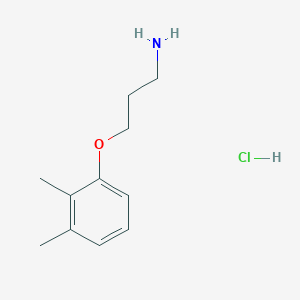
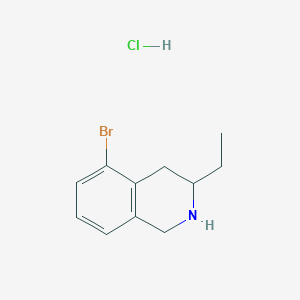
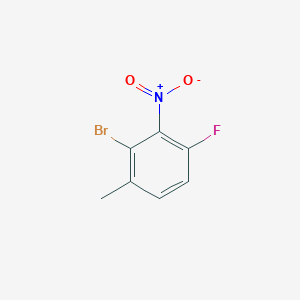
![2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]-N-cyclopropyl-N-ethylacetamide dihydrochloride](/img/structure/B1383416.png)
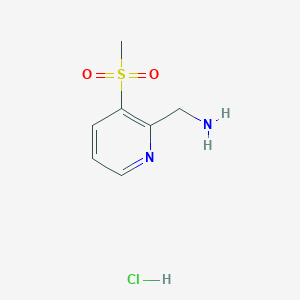
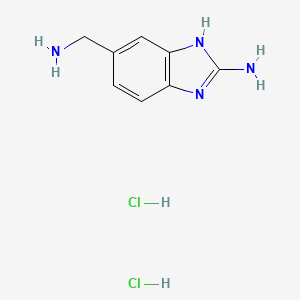
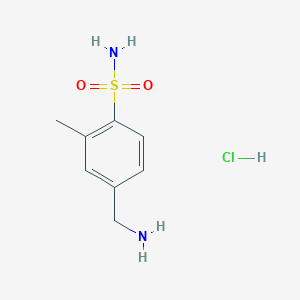
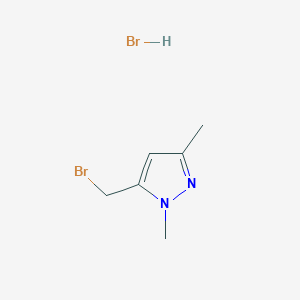
![[2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanamine dihydrochloride](/img/structure/B1383426.png)
